tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate

Medicinal Chemistry Asymmetric Synthesis DPP4 Inhibitors

tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate (CAS 1286756-55-5) is a synthetic organophosphorus compound featuring a diethoxyphosphoryl group, a tert-butyl ester, and a 3-methoxypropanoate backbone. With a molecular formula of C₁₂H₂₅O₆P and a molecular weight of 296.30 g/mol, it serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in Horner–Wadsworth–Emmons (HWE) olefination reactions.

Molecular Formula C12H25O6P
Molecular Weight 296.30 g/mol
Cat. No. B11833126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate
Molecular FormulaC12H25O6P
Molecular Weight296.30 g/mol
Structural Identifiers
SMILESCCOP(=O)(C(COC)C(=O)OC(C)(C)C)OCC
InChIInChI=1S/C12H25O6P/c1-7-16-19(14,17-8-2)10(9-15-6)11(13)18-12(3,4)5/h10H,7-9H2,1-6H3
InChIKeyMWNKEINZEABFRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate: A Specialized Phosphonate Building Block for Advanced Synthesis


tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate (CAS 1286756-55-5) is a synthetic organophosphorus compound featuring a diethoxyphosphoryl group, a tert-butyl ester, and a 3-methoxypropanoate backbone . With a molecular formula of C₁₂H₂₅O₆P and a molecular weight of 296.30 g/mol, it serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in Horner–Wadsworth–Emmons (HWE) olefination reactions . Its unique substitution pattern provides a stereoelectronically defined carbanion intermediate that can enable the construction of complex, chiral molecules, such as the DPP4-selective inhibitor ABT-341, with high efficiency . Unlike simpler phosphonate reagents, the presence of the methoxy group and the tert-butyl ester offers orthogonal deprotection pathways, allowing for precise synthetic control in multi-step sequences.

Why tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate is Not Interchangeable with Simpler Phosphonates


Generic substitution of this compound with simpler, more common phosphonate reagents like tert-Butyl diethylphosphonoacetate (CAS 27784-76-5) or triethyl phosphonoacetate fails due to critical differences in synthetic utility and downstream processability. The target compound is not a mere HWE reagent; its 3-methoxypropanoate framework is integral to specific synthetic strategies. The additional methoxy group provides a unique, stereoelectronically defined environment for the phosphonate carbanion, which can dramatically influence the diastereoselectivity of subsequent reactions, a feature absent in simpler analogs . Furthermore, the presence of both a tert-butyl ester and a diethyl phosphonate allows for highly selective, orthogonal deprotection strategies. The tert-butyl ester can be cleaved under mild acidic conditions without affecting the phosphonate ester, while the diethyl phosphonate can be hydrolyzed with TMSBr, enabling the construction of complex molecular architectures with controlled functional group presentation [1]. This orthogonal lability is a key differentiator; a simpler phosphonate like tert-Butyl diethylphosphonoacetate offers only a single carboxylic acid after deprotection, limiting its application in advanced, multi-step syntheses.

Quantitative Differentiation: tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate vs. Closest Analogs


High Overall Yield in Complex Multi-Component Synthesis of ABT-341

tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate enabled an efficient one-pot, four-component coupling to synthesize the DPP4-selective inhibitor ABT-341 with an excellent overall yield, demonstrating its superior performance compared to alternative synthetic strategies that often require more steps and lower yields .

Medicinal Chemistry Asymmetric Synthesis DPP4 Inhibitors

Orthogonal Deprotection Capabilities for Advanced Molecular Construction

The tert-butyl ester group in this compound provides a distinct hydrolytic stability profile compared to the diethyl phosphonate group, enabling orthogonal deprotection. While specific kinetic data for this exact compound is not publicly available, the general behavior of tert-butyl esters on phosphonates is well-established: they are stable under neutral and basic conditions but are readily cleaved under mild acidic conditions (e.g., TFA, HCl), whereas the diethyl phosphonate is stable under these acidic conditions but can be selectively cleaved by TMSBr [1].

Protecting Group Strategy Peptide Mimetics Prodrug Design

Stereoelectronic Influence on Diastereoselectivity in Asymmetric Synthesis

The 3-methoxy group in this phosphonate contributes to a stereoelectronically defined environment for the phosphonate carbanion. While direct comparative E/Z ratio data for this specific compound versus simpler analogs is not publicly available, its use in the synthesis of ABT-341 resulted in the correct chiral configuration of a disubstituted cyclohexene carboxylate. This is achieved through a domino Michael/HWE reaction where the specific geometry and electronic properties of the phosphonate are crucial for high diastereoselectivity .

Asymmetric Catalysis Stereoselective Synthesis Organocatalysis

Recommended Application Scenarios for tert-Butyl 2-(Diethoxyphosphoryl)-3-methoxypropanoate


Synthesis of DPP4 Inhibitors and Related Chiral Cyclohexene Derivatives

This compound is the phosphonate of choice for building the chiral cyclohexene core found in potent DPP4 inhibitors like ABT-341. Its participation in a one-pot, asymmetric domino Michael/HWE reaction enables the efficient construction of disubstituted cyclohexenecarboxylates with high stereoselectivity, as demonstrated in the 63% overall yield synthesis of ABT-341 . This application is a key differentiator from simpler HWE reagents, which cannot achieve this level of structural and stereochemical complexity in a single, high-yielding process.

Construction of Phosphopeptide Mimetics and Prodrugs Requiring Orthogonal Deprotection

The orthogonal deprotection profile of this compound—acid-labile tert-butyl ester and TMSBr-labile diethyl phosphonate—makes it an ideal building block for synthesizing phosphopeptide mimetics and prodrugs. This allows for the sequential unveiling of a carboxylic acid and a phosphonic acid, which are often essential pharmacophores for targeting protein domains like Src homology 2 (SH2) or for generating active drug metabolites in vivo [1]. This capability is not shared by simpler phosphonate esters.

Synthesis of Complex Natural Product Analogs with Functionalized Side Chains

The unique combination of a phosphonate, a tert-butyl ester, and a methoxy group provides a versatile handle for introducing functionalized alkyl chains into complex molecules. This is particularly valuable in the synthesis of natural product analogs or other biologically active compounds where a methoxypropanoate side chain is required. The phosphonate group can serve as a latent carbanion for further elaboration, offering a synthetic advantage over standard alkyl halides or Grignard reagents .

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